REACTION_CXSMILES
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C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[CH3:11][C:12]1[N:13]=[CH:14][O:15][C:16]=1[C:17]1[CH:22]=[CH:21][C:20]([C:23]([F:26])([F:25])[F:24])=[CH:19][CH:18]=1.[Cl:27]C(Cl)(Cl)C(Cl)(Cl)Cl>O1CCCC1>[Cl:27][C:14]1[O:15][C:16]([C:17]2[CH:18]=[CH:19][C:20]([C:23]([F:26])([F:24])[F:25])=[CH:21][CH:22]=2)=[C:12]([CH3:11])[N:13]=1 |f:0.1|
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Name
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|
Quantity
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19.4 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Name
|
|
Quantity
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4 g
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Type
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reactant
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Smiles
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CC=1N=COC1C1=CC=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
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80 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
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8.34 g
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Type
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reactant
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Smiles
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ClC(C(Cl)(Cl)Cl)(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 16 hours the reaction was quenched with half-saturated NH4Cl solution
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Duration
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16 h
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Type
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EXTRACTION
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Details
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The product was extracted with diethyl ether
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Type
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WASH
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Details
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the combined organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
|
Details
|
The residue was purified by flash chromatography (Analogix Intelliflash 280; 0% to 25% ethyl acetate/hexanes; SF65-600 g column; loading with hexane/CH2Cl2)
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Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
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ClC=1OC(=C(N1)C)C1=CC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.69 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |